molecular formula C13H15ClN2O3S B090892 Chlorcyclamide CAS No. 19523-45-6

Chlorcyclamide

Cat. No. B090892
CAS RN: 19523-45-6
M. Wt: 314.79 g/mol
InChI Key: FYXGVXFKJXCRRO-UHFFFAOYSA-N
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Description

Chlorcyclamide is a chemical compound that belongs to the class of sulfonylureas, which are widely used in the treatment of type 2 diabetes. It was first synthesized in 1958 and has since then been extensively studied for its various biochemical and physiological effects. Chlorcyclamide is a potent insulin secretagogue, which means that it stimulates the pancreas to release insulin, thereby lowering blood glucose levels.

Mechanism Of Action

Chlorcyclamide exerts its effect by binding to the sulfonylurea receptor (SUR) on the pancreatic beta cells. This leads to closure of the ATP-sensitive potassium channels, which in turn causes depolarization of the cell membrane and subsequent calcium influx. The increase in intracellular calcium triggers the release of insulin from the pancreatic beta cells.

Biochemical And Physiological Effects

Chlorcyclamide has several biochemical and physiological effects. It stimulates insulin secretion from the pancreas, which leads to a decrease in blood glucose levels. Chlorcyclamide has also been shown to enhance glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue. In addition, Chlorcyclamide has been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

Chlorcyclamide has several advantages for lab experiments. It is a potent insulin secretagogue and can be used to study the mechanism of insulin secretion from the pancreas. Chlorcyclamide is also relatively stable and can be stored for extended periods of time. However, Chlorcyclamide has some limitations for lab experiments. It is not very soluble in water and requires the use of organic solvents for its preparation. In addition, Chlorcyclamide can be toxic to some cell types at high concentrations.

Future Directions

There are several future directions for the study of Chlorcyclamide. One area of research is the development of more potent and selective sulfonylureas for the treatment of type 2 diabetes. Another area of research is the study of the effect of Chlorcyclamide on glucose homeostasis in animal models of diabetes. Additionally, Chlorcyclamide can be used as a tool to study the role of the sulfonylurea receptor in insulin secretion and glucose homeostasis. Finally, Chlorcyclamide can be used as a lead compound for the development of new drugs for the treatment of diabetes and other metabolic disorders.
Conclusion:
In conclusion, Chlorcyclamide is a powerful tool for the study of insulin secretion and glucose homeostasis. It has several advantages for lab experiments, including its potency and stability. Chlorcyclamide has several biochemical and physiological effects, including its ability to stimulate insulin secretion and enhance glucose uptake in peripheral tissues. Future research on Chlorcyclamide could lead to the development of new drugs for the treatment of diabetes and other metabolic disorders.

Synthesis Methods

Chlorcyclamide can be synthesized by condensation of 2-chloro-5-sulfamoylbenzoic acid with 4-methyl-2-sulfamylphenylurea in the presence of a base such as sodium hydroxide. The reaction proceeds through an intermediate, which is then hydrolyzed to give Chlorcyclamide.

Scientific Research Applications

Chlorcyclamide has been extensively studied for its various scientific research applications. It has been used as a tool to study the mechanism of insulin secretion from the pancreas. Chlorcyclamide is also used to study the effect of sulfonylureas on glucose homeostasis in animal models of diabetes.

properties

CAS RN

19523-45-6

Product Name

Chlorcyclamide

Molecular Formula

C13H15ClN2O3S

Molecular Weight

314.79 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea

InChI

InChI=1S/C13H15ClN2O3S/c14-10-6-8-12(9-7-10)20(18,19)16-13(17)15-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2,(H2,15,16,17)

InChI Key

FYXGVXFKJXCRRO-UHFFFAOYSA-N

SMILES

C1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

synonyms

chlorcyclamide
chlorcyclamide monosodium salt

Origin of Product

United States

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